molecular formula C6H8Br2N2O B14127778 2-Bromo-2-(bromomethyl)-4-cyanobutanamide CAS No. 88912-56-5

2-Bromo-2-(bromomethyl)-4-cyanobutanamide

Cat. No.: B14127778
CAS No.: 88912-56-5
M. Wt: 283.95 g/mol
InChI Key: BGGFLFFDRYSVAY-UHFFFAOYSA-N
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Description

2-Bromo-2-(bromomethyl)-4-cyanobutanamide is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of bromine atoms and a cyano group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-(bromomethyl)-4-cyanobutanamide typically involves the bromination of suitable precursor compounds. One common method is the bromination of 4-cyanobutanamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(bromomethyl)-4-cyanobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2-(bromomethyl)-4-cyanobutanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-(bromomethyl)-4-cyanobutanamide involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction and oxidation, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-(bromomethyl)-4-cyanobutanamide is unique due to the presence of both bromine atoms and a cyano group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions and form various products highlights its importance in research and industrial applications .

Properties

CAS No.

88912-56-5

Molecular Formula

C6H8Br2N2O

Molecular Weight

283.95 g/mol

IUPAC Name

2-bromo-2-(bromomethyl)-4-cyanobutanamide

InChI

InChI=1S/C6H8Br2N2O/c7-4-6(8,5(10)11)2-1-3-9/h1-2,4H2,(H2,10,11)

InChI Key

BGGFLFFDRYSVAY-UHFFFAOYSA-N

Canonical SMILES

C(CC(CBr)(C(=O)N)Br)C#N

Origin of Product

United States

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